

# Application Note: Potentiometric Titration for Dicyanoaurate $[\text{Au}(\text{CN})_2]^-$ Quantification

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## Compound of Interest

Compound Name: Dicyanoaurate ion

Cat. No.: B080273

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## Introduction

Dicyanoaurate(I),  $[\text{Au}(\text{CN})_2]^-$ , is a critical component in various industrial processes, most notably in gold mining and electroplating. Accurate quantification of dicyanoaurate is essential for process control, environmental monitoring, and in the development of pharmaceuticals where gold complexes are utilized. Potentiometric titration offers a robust, reliable, and accurate method for the determination of dicyanoaurate concentration. This application note provides a detailed protocol for the potentiometric titration of dicyanoaurate using silver nitrate as the titrant.

This method relies on the reaction of dicyanoaurate with silver ions. The titration proceeds in two stages. In the first stage, free cyanide and the cyanide from the dicyanoaurate complex react with silver nitrate to form the soluble dicyanoargentate complex,  $[\text{Ag}(\text{CN})_2]^-$ . Once all the cyanide has been complexed, further addition of silver nitrate leads to the precipitation of silver cyanide ( $\text{AgCN}$ ). The endpoint of the titration, which corresponds to the complete consumption of dicyanoaurate, is detected by a sharp change in the potential of a silver indicator electrode.

## Principle of the Method

The potentiometric titration of dicyanoaurate with silver nitrate is based on the following chemical reactions:

- Complexation of free cyanide:  $2\text{CN}^- + \text{Ag}^+ \rightarrow [\text{Ag}(\text{CN})_2]^-$
- Reaction with dicyanoaurate:  $[\text{Au}(\text{CN})_2]^- + \text{Ag}^+ \rightarrow [\text{Ag}(\text{CN})_2]^- + \text{Au}^+$  (followed by precipitation of AuCN) Alternatively, and more commonly considered in titration calculations:  
 $2[\text{Au}(\text{CN})_2]^- + \text{Ag}^+ \rightarrow [\text{Ag}(\text{CN})_2]^- + 2\text{AuCN(s)}$
- Precipitation at the endpoint:  $[\text{Ag}(\text{CN})_2]^- + \text{Ag}^+ \rightarrow 2\text{AgCN(s)}$

The overall reaction for the titration of the dicyanoaurate complex is:  $[\text{Au}(\text{CN})_2]^- + \text{Ag}^+ \rightarrow \text{AuCN(s)} + \text{AgCN(s)}$

A silver indicator electrode is used to monitor the concentration of silver ions ( $\text{Ag}^+$ ) in the solution. The potential of this electrode is measured against a stable reference electrode, such as a silver-silver chloride ( $\text{Ag}/\text{AgCl}$ ) electrode. As silver nitrate is added, the concentration of free silver ions remains low until all the cyanide from the dicyanoaurate has reacted. At the equivalence point, a small excess of  $\text{Ag}^+$  ions causes a sharp increase in the electrode potential, which is used to determine the endpoint of the titration.

## Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedure for the potentiometric titration of a dicyanoaurate sample.

## Reagents and Materials

- Standard Silver Nitrate ( $\text{AgNO}_3$ ) Solution (0.01 M): Accurately weigh approximately 1.6987 g of analytical grade silver nitrate, dissolve it in deionized water, and dilute to 1 L in a volumetric flask. Store in a dark bottle.
- Dicyanoaurate Sample Solution: A solution containing an unknown concentration of dicyanoaurate.
- Potassium Iodide (KI) Indicator Solution (10% w/v): Dissolve 10 g of KI in 100 mL of deionized water.
- Sodium Hydroxide ( $\text{NaOH}$ ) Solution (0.1 M): To adjust the pH of the sample.
- Deionized Water

## Equipment

- Automatic Potentiometric Titrator or a pH/mV meter with a high-impedance input.
- Silver Indicator Electrode: A silver billet or silver wire electrode.
- Reference Electrode: A silver-silver chloride (Ag/AgCl) electrode with a potassium nitrate ( $\text{KNO}_3$ ) salt bridge to prevent chloride contamination of the sample.
- Burette: A 25 mL or 50 mL burette, calibrated to 0.05 mL.
- Magnetic Stirrer and Stir Bar
- Beakers (250 mL)
- Pipettes and Volumetric Flasks

## Experimental Procedure

- Sample Preparation:
  - Pipette a known volume (e.g., 50.00 mL) of the dicyanoaurate sample solution into a 250 mL beaker.
  - Add 50 mL of deionized water.
  - Adjust the pH of the solution to between 11 and 12 using the 0.1 M NaOH solution. This ensures that the cyanide is present as  $\text{CN}^-$  ions and prevents the formation of hydrogen cyanide (HCN) gas.
  - Add 1 mL of the 10% potassium iodide indicator solution. The iodide ions will form a precipitate of silver iodide (AgI) after all the cyanide has been complexed, resulting in a sharper endpoint.
- Titration Setup:
  - Place the beaker on the magnetic stirrer and add a stir bar.

- Immerse the silver indicator electrode and the Ag/AgCl reference electrode into the solution. Ensure the electrodes are not in the vortex of the stirring solution.
- Connect the electrodes to the potentiometric titrator or mV meter.
- Fill the burette with the standardized 0.01 M silver nitrate solution and record the initial volume.
- Titration:
  - Begin stirring the solution at a constant, moderate speed.
  - Start the titration by adding the silver nitrate solution in small increments (e.g., 0.5-1.0 mL).
  - After each addition, allow the potential reading (in millivolts) to stabilize and record the potential and the total volume of titrant added.
  - As the endpoint is approached, the potential will begin to change more rapidly. Reduce the increment volume to 0.1 mL or less to accurately determine the point of maximum potential change.
  - Continue the titration for a few milliliters past the endpoint to ensure the full titration curve is captured.
- Endpoint Determination:
  - The endpoint of the titration is the point of the greatest change in potential per unit volume of titrant added (the inflection point of the titration curve).
  - This can be determined by plotting the potential (mV) versus the volume of  $\text{AgNO}_3$  (mL) and identifying the midpoint of the steep rise in the curve.
  - Alternatively, the first or second derivative of the titration curve can be plotted to more precisely locate the endpoint. Most modern automatic titrators will perform this calculation automatically.

## Data Presentation

The following table presents a typical dataset obtained from the potentiometric titration of a 50.00 mL dicyanoaurate sample with 0.01 M silver nitrate.

Volume of AgNO <sub>3</sub> (mL)	Potential (mV)	$\Delta E/\Delta V$ (mV/mL)
0.00	-250.0	-
1.00	-248.5	1.5
2.00	-246.8	1.7
3.00	-245.0	1.8
4.00	-243.1	1.9
5.00	-241.0	2.1
6.00	-238.5	2.5
7.00	-235.5	3.0
8.00	-231.5	4.0
9.00	-225.0	6.5
9.50	-218.0	14.0
9.80	-205.0	43.3
10.00	-150.0	275.0
10.20	-95.0	275.0
10.50	-50.0	150.0
11.00	-20.0	60.0
12.00	0.0	20.0
13.00	10.0	10.0
14.00	15.0	5.0
15.00	18.0	3.0

Note: This is representative data. Actual values will vary depending on the sample concentration and experimental conditions.

## Calculation of Dicyanoaurate Concentration

The concentration of dicyanoaurate in the original sample can be calculated using the following formula:

$$\text{Concentration of } [\text{Au}(\text{CN})_2]^- \text{ (M)} = (\text{V\_AgNO}_3 \times \text{M\_AgNO}_3) / (2 \times \text{V\_sample})$$

Where:

- V\_AgNO<sub>3</sub> is the volume of silver nitrate solution at the equivalence point (in L).
- M\_AgNO<sub>3</sub> is the molarity of the silver nitrate solution (in mol/L).
- V\_sample is the volume of the dicyanoaurate sample taken for titration (in L).
- The factor of 2 in the denominator accounts for the 2:1 stoichiometry between cyanide and silver ions in the formation of the dicyanoargentate complex.

## Visualizations

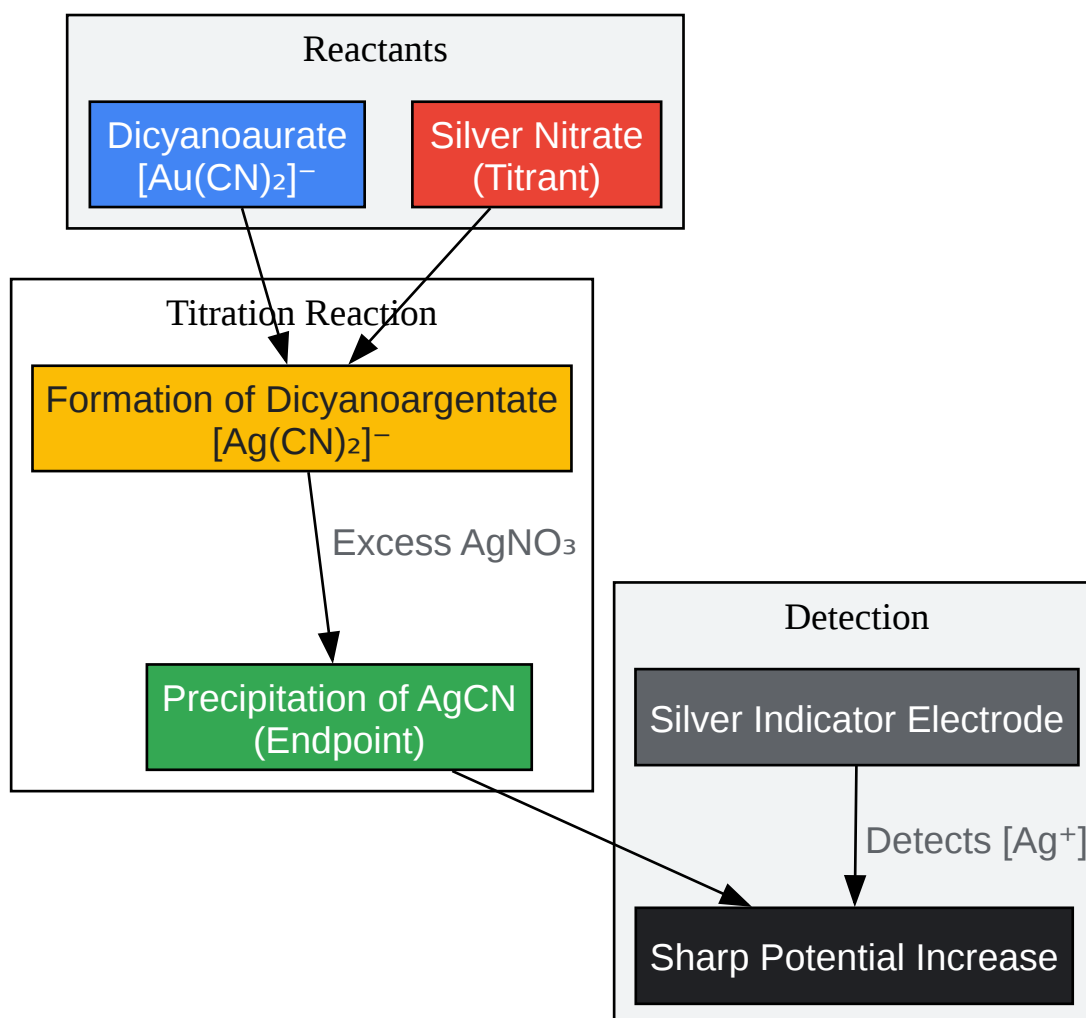
### Experimental Workflow



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Caption: Workflow for the potentiometric titration of dicyanoaurate.

## Signaling Pathway (Logical Relationship)



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Caption: Logical flow of the dicyanoaurate potentiometric titration.

- To cite this document: BenchChem. [Application Note: Potentiometric Titration for Dicyanoaurate  $[\text{Au}(\text{CN})_2]^-$  Quantification]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080273#potentiometric-titration-method-for-dicyanoaurate-quantification\]](https://www.benchchem.com/product/b080273#potentiometric-titration-method-for-dicyanoaurate-quantification)

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